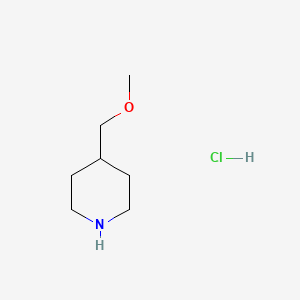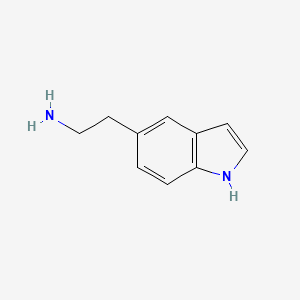
4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H24ClN3O and its molecular weight is 261.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding Studies
4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and similar compounds have been examined for their hydrogen bonding properties. For example, in a study by Kubicki et al. (2000), the crystal structures of related anticonvulsant enaminones were determined, focusing on hydrogen bonding patterns, which are crucial for understanding molecular interactions and stability (Kubicki, Bassyouni, & Codding, 2000).
Heterocyclic Synthesis
Compounds like this compound are used in heterocyclic synthesis. Ahmed (2007) discussed the synthesis of new antibiotic and antibacterial drugs, highlighting the importance of these compounds in drug development (Ahmed, 2007).
Synthesis of Carboxamides
The formation of carboxamides, which are essential in pharmaceuticals and organic chemistry, utilizes compounds like this compound. Kunishima et al. (2001) demonstrated an efficient method for forming carboxamides, underlining the chemical utility of such compounds (Kunishima et al., 2001).
Synthesis of Pyrrole-Carboxamides
Mohammadi et al. (2017) described a method for synthesizing pyrrole-carboxamides, showcasing the utility of similar compounds in the creation of novel organic molecules (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).
Aminocarbonylation Reactions
Gergely, Takács, & Kollár (2017) utilized a related compound in palladium-catalyzed aminocarbonylation reactions, which are fundamental in organic synthesis and drug discovery (Gergely, Takács, & Kollár, 2017).
Anticancer Research
Compounds like this compound have been explored in anticancer research. For instance, Howell et al. (2012) investigated 9‐aminoacridine carboxamides' effects on DNA structures, crucial for developing new cancer therapies (Howell et al., 2012).
Properties
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNICIPCFMPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
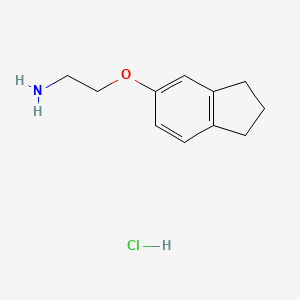
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)

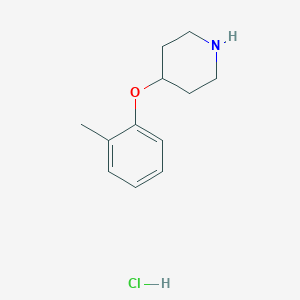

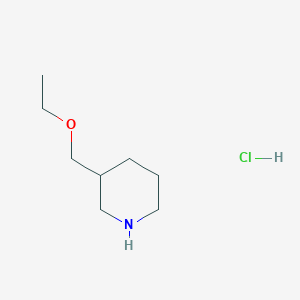

![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)

